3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the thiadiazole moiety. The reaction conditions may vary, but common reagents include amines, carboxylic acids, and thiadiazole derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzodiazepine moiety may interact with gamma-aminobutyric acid (GABA) receptors, while the thiadiazole group could modulate other biological pathways. These interactions result in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
- 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
Uniqueness
The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its dual functional groups, which provide a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H21N5O3S/c1-10(2)9-15-22-23-18(27-15)21-14(24)8-7-13-17(26)19-12-6-4-3-5-11(12)16(25)20-13/h3-6,10,13H,7-9H2,1-2H3,(H,19,26)(H,20,25)(H,21,23,24)/t13-/m1/s1 |
InChI Key |
HLLKNMNSNOINKF-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC[C@@H]2C(=O)NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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